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3,6,6-Trimethylcyclohexa-2,4-dien-1-one

Cat. No.: B14701447
CAS No.: 23438-76-8
M. Wt: 136.19 g/mol
InChI Key: LDTTTWCXHJUIAV-UHFFFAOYSA-N
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Description

Structural Significance of Conjugated Cycloalkenone Scaffolds in Organic Chemistry

Conjugated cycloalkenone scaffolds, including the cyclohexa-2,4-dienone core, represent valuable building blocks in organic synthesis. Their importance is analogous to other α,β-unsaturated ketones, such as chalcones, which serve as precursors for a wide variety of biologically important heterocyclic molecules. nih.govnih.gov The arrangement of double bonds and the carbonyl group in these cyclic systems allows them to participate in a range of chemical transformations.

A key application of cyclohexa-2,4-dienones is their use in cycloaddition reactions, particularly as the 4π component in Diels-Alder reactions. acs.org This reactivity allows for the rapid construction of complex, bridged bicyclic systems. acs.org Chemists can generate these highly reactive dienones in situ from the oxidation of more stable phenol (B47542) precursors and immediately "trap" them with a suitable diene. acs.orgacs.org This strategy has proven effective for the stereoselective synthesis of intricate carbocyclic frameworks found in various natural products, including those with duprezianane and sterpurane structures. acs.org The ability to forge multiple carbon-carbon bonds in a single, predictable step makes these scaffolds powerful tools for building molecular complexity. acs.orgacs.org

Research Trajectories in Dienic Ketone Systems

The study of dienic ketones, particularly cyclohexa-2,4-dienones, has evolved significantly over time. Early research into their chemistry was often focused on their tendency to undergo dimerization and rearrangement reactions, which were considered limitations due to the compound's instability. acs.org

A major shift in the research trajectory occurred when the synthetic potential of these transient species was harnessed. The development of methods for their in situ generation and subsequent interception in cycloaddition reactions marked a pivotal advancement. acs.orgacs.org This approach effectively bypasses the challenge of their instability, allowing them to be used as powerful intermediates for constructing polycyclic molecules. acs.org Current research continues to expand on this foundation, exploring the scope of these cycloadditions with various reaction partners to access diverse and complex molecular architectures. acs.orgacs.org Furthermore, modern studies also investigate the subsequent transformations of the resulting bicyclic products, such as through photochemical reactions like sigmatropic acyl shifts, to generate even more diverse and structurally complex frameworks. acs.org

Chemical Data for 3,6,6-Trimethylcyclohexa-2,4-dien-1-one

The following table summarizes key chemical identifiers and properties for the title compound, which is also known as 2,6,6-Trimethylcyclohexa-2,4-dienone. nih.govchemical-suppliers.eu

IdentifierValue
IUPAC Name 2,6,6-trimethylcyclohexa-2,4-dien-1-one
CAS Number 13487-30-4
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
InChIKey HRIODPQRCSAJMO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC(C1=O)(C)C

Data sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B14701447 3,6,6-Trimethylcyclohexa-2,4-dien-1-one CAS No. 23438-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23438-76-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3,6,6-trimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C9H12O/c1-7-4-5-9(2,3)8(10)6-7/h4-6H,1-3H3

InChI Key

LDTTTWCXHJUIAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C=C1)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3,6,6 Trimethylcyclohexa 2,4 Dien 1 One and Its Structural Analogues

Precursor-Based Synthetic Routes

Precursor-based syntheses provide foundational pathways to the target cyclohexadienone ring system, often leveraging well-known chemical transformations to build the core structure.

Strategies from α-Ionone Derivatives

α-Ionone, a well-known fragrance and flavor compound, serves as a valuable starting material for the synthesis of various terpenoid structures. Its inherent trimethyl-substituted cyclohexenyl ring makes it an attractive precursor for 3,6,6-trimethylcyclohexa-2,4-dien-1-one. The synthesis of α-ionone itself typically begins with the aldol (B89426) condensation of citral (B94496) and acetone (B3395972) to form pseudoionone (B86502), which is then subjected to an acid-catalyzed cyclization. perfumerflavorist.com

While a direct conversion of α-ionone to this compound is not extensively detailed, synthetic strategies often involve the modification of the butenone side chain. For instance, derivatives of α-ionone can be synthesized by reacting it with various reagents. One such example is the reaction of α-ionone with hydroxylamine (B1172632) hydrochloride to produce 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime, which can then be further functionalized. nih.gov These transformations lay the groundwork for subsequent oxidative cleavage or rearrangement reactions to yield the desired dienone structure.

Pathways through Aldol Condensation and Subsequent Dehydration Reactions

Aldol condensation is a cornerstone of carbon-carbon bond formation and a key strategy for constructing cyclic systems. google.com The synthesis of cyclohexenone derivatives frequently employs an intramolecular aldol condensation of a diketone precursor. This approach, known as the Robinson annulation, involves a Michael addition followed by an aldol condensation and dehydration.

For the synthesis of analogues, this pathway is highly effective. For example, the condensation of an enolate with an α,β-unsaturated ketone initiates the sequence. In a related synthesis, 2,6,6-trimethyl-1-cyclohexene-1-ylacetaldehyde undergoes a condensation reaction with propionaldehyde (B47417) in the presence of an inorganic base, followed by an acid-catalyzed dehydration to yield a structural analogue. google.com This methodology highlights the power of aldol chemistry in building substituted cyclohexene (B86901) rings, which are immediate precursors to the target dienone system through subsequent oxidation.

ReactantsConditionsIntermediateFinal Product TypeReference
Citral and AcetoneBasic catalyst (e.g., NaOH)PseudoiononeIonones (after cyclization) perfumerflavorist.com
2,6,6-trimethyl-1-cyclohexene-1-ylacetaldehyde and Propionaldehyde1) Inorganic base; 2) AcidAldol adductSubstituted 2-buten-1-aldehyde google.com

Cyclization Reactions via Internal Michael Addition

The intramolecular Michael addition is a powerful method for the formation of cyclic compounds. nih.gov This strategy involves a nucleophilic attack from an enolate or other nucleophile onto an α,β-unsaturated carbonyl system within the same molecule, leading to a cyclized product. This approach is particularly useful for synthesizing six-membered rings.

The synthesis of bicyclic products can be achieved with high stereocontrol through this method. For instance, the cyclization of aldehydes containing a cyclohexadienone moiety can be promoted by specific catalysts to yield bicyclic structures with excellent diastereocontrol. nih.gov In a typical reaction, a precursor with a tethered nucleophile and a cyclohexadienone acceptor undergoes cyclization. You and co-workers demonstrated that Brønsted acid catalysis can facilitate an intramolecular oxo-Michael addition of cyclohexadienones to afford bicyclic products in good yields and with high enantioselectivity. nih.gov This methodology can be adapted to synthesize monocyclic dienones by designing appropriate acyclic precursors that, upon cyclization, yield the this compound core.

Catalytic and Stereoselective Synthesis

Modern synthetic chemistry increasingly relies on catalytic and stereoselective methods to achieve high efficiency, atom economy, and control over the three-dimensional arrangement of atoms.

Chemo-Enzymatic Approaches to Enantio-Enriched Stereoisomers

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic transformations to produce complex molecules with high regio- and stereoselectivity. nih.gov This approach is particularly valuable for generating enantio-enriched compounds. Enzymes can be used for selective functionalization of core scaffolds, in situ generation of reactive intermediates, or the construction of complex cyclic systems. nih.gov

For the synthesis of cyclohexadienone derivatives, a chemo-enzymatic strategy could involve the chemical synthesis of a prochiral precursor, followed by an enzymatic desymmetrization to yield an enantio-enriched product. For example, a process was developed for preparing 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside where an anomeric mixture was synthesized chemically, and then the β-anomer was selectively removed by enzymatic hydrolysis using β-N-acetylhexosaminidase. mdpi.com This principle of selective enzymatic action can be applied to resolve racemic mixtures of cyclohexadienone precursors or to catalyze enantioselective cyclization reactions.

StrategyEnzyme Class ExampleApplicationOutcomeReference
Selective Hydrolysisβ-N-acetylhexosaminidaseSeparation of anomeric mixturesPurified α-anomer mdpi.com
Regio- and Stereoselective CyclizationNot specifiedOne-step construction of fused multicyclic scaffoldsEnantio-enriched cyclic products nih.gov

Palladium-Mediated Carbon-Carbon Bond Forming Reactions in Ring Systems

Palladium catalysis is a powerful tool for forming carbon-carbon bonds and has been widely applied in the synthesis of complex organic molecules, including carbocyclic ring systems. rsc.org Palladium-catalyzed reactions, such as cross-coupling and cyclization, offer mild and efficient routes to substituted cyclohexenones.

A one-pot synthesis of 3-aryl-cyclohexenones from allyl alcohols and ketones using a palladium catalyst has been reported. rsc.orgresearchgate.netresearchgate.net This process likely involves a tandem isomerization of the allyl alcohol to an enolate, followed by a Michael addition and subsequent cyclization. Furthermore, palladium-catalyzed regiodivergent carbocyclization of di- and trienallenes can lead to the formation of substituted cyclohexenes, which are direct precursors to the target dienone. nih.gov These methods demonstrate the versatility of palladium catalysis in constructing the core cyclohexadienone structure with various substitution patterns.

Reaction TypeStarting MaterialsCatalyst SystemProduct TypeReference
Robinson AnnulationAllyl alcohols and ketonesPalladium complex3-Aryl-cyclohexenones rsc.orgresearchgate.netresearchgate.net
Regiodivergent CarbocyclizationDi- and trienallenesPalladium(II) with additivesSubstituted cyclohexenes nih.gov

Phosphonium (B103445) Ylide-Mediated Olefination for Dienone Construction

A key strategy for the construction of the 2,6,6-trimethyl-2,4-cyclohexadiene ring system involves a phosphonium ylide-mediated Wittig reaction. This powerful carbon-carbon bond-forming reaction allows for the creation of the dienone precursor with a high degree of control. A notable example is the synthesis of lower alkyl esters of 2,6,6-trimethyl-1-carboxy-2,4-cyclohexadiene. This process utilizes the reaction between an allyl quaternary phosphonium salt and a lower alkyl α-isopropylideneacetoacetate in the presence of a strong base.

The reaction proceeds via the formation of an allylic phosphonium ylide, which then reacts with the keto-ester to form the six-membered ring. The choice of a strong base, such as n-butyllithium or an alkali metal alkoxide, is crucial for the deprotonation of the phosphonium salt to generate the reactive ylide.

The general scheme for this reaction is as follows:

Reaction Scheme:

Reactant 1Reactant 2BaseProduct
Allyl-triphenylphosphonium chlorideEthyl α-isopropylideneacetoacetaten-Butyllithium2,6,6-Trimethyl-1-ethoxycarbonyl-2,4-cyclohexadiene

This methodology provides a direct route to ester-functionalized cyclohexadienes, which are valuable precursors for this compound and other derivatives. The reaction conditions can be tuned to optimize the yield of the desired product. For instance, the reaction can be carried out in an anhydrous solvent like ether or hexane (B92381) at controlled temperatures.

Synthetic Derivatization and Functionalization Strategies

The functionalized cyclohexadiene core, synthesized via the Wittig reaction, serves as a versatile platform for further derivatization to produce a wide array of compounds with interesting organoleptic properties.

The 2,6,6-trimethyl-1-alkoxycarbonyl-2,4-cyclohexadienes obtained from the phosphonium ylide-mediated olefination are key intermediates for the synthesis of various novel dienone and ester-functionalized compounds. These ester-functionalized cyclohexadienes can undergo a range of transformations, including hydrolysis, reduction, and isomerization, to yield a variety of derivatives.

For example, the ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups. Isomerization of the double bonds within the cyclohexadiene ring can also be achieved under specific conditions, leading to different isomers with distinct properties. A mixture of 2,6,6-trimethyl-1-ethoxycarbonyl-2,4-cyclohexadiene, 2,6,6-trimethyl-1-ethoxycarbonyl-1,3-cyclohexadiene, and 2-methylene-6,6-dimethyl-1-ethoxy-carbonyl-3-cyclohexene can be obtained and separated to yield the individual isomers.

Table of Synthesized Ester-Functionalized Cyclohexadienes:

Compound NameStructure
2,6,6-Trimethyl-1-ethoxycarbonyl-2,4-cyclohexadiene
2,6,6-Trimethyl-1-ethoxycarbonyl-1,3-cyclohexadiene
2-Methylene-6,6-dimethyl-1-ethoxycarbonyl-3-cyclohexene

Safranal (B46814) , the main component responsible for the aroma of saffron, is a valuable target molecule. The synthesis of safranal (2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde) can be approached from precursors such as 2,6,6-trimethyl-1-alkoxycarbonyl-2,4-cyclohexadiene. This would involve the reduction of the ester group to an alcohol, followed by oxidation to the aldehyde. A review of synthetic routes to 1,3-cyclohexadien-1-als highlights the conversion of safranal with organometallic reagents in the synthesis of other valuable compounds like β-damascenone. While many synthetic routes to safranal have been explored, achieving high yields remains a challenge. One reported synthesis starts from α-cyclocitral, involving bromination and subsequent dehydrobromination.

The synthesis of exocyclic dienones represents another important derivatization strategy. Starting from the endocyclic dienone or its ester-functionalized precursors, rearrangement of the double bonds to an exocyclic position can be achieved through various chemical transformations. For example, the isomerization of 2,6,6-trimethyl-1-ethoxycarbonyl-2,4-cyclohexadiene can lead to the formation of 2-methylene-6,6-dimethyl-1-ethoxycarbonyl-3-cyclohexene, which contains an exocyclic double bond. Further manipulation of the functional groups can then lead to the desired exocyclic dienone structures.

The lower alkyl esters of 2,6,6-trimethyl-1-carboxy-2,4-cyclohexadiene are valuable intermediates for the synthesis of a variety of unsaturated alicyclic ketones. These ketones are widely used as perfuming and flavoring agents. The synthetic utility of these ester-functionalized cyclohexadienes lies in their ability to be converted into ketones through reactions such as acylation of organometallic compounds.

The process described in US Patent 3,890,370A highlights the preparation of unsaturated cycloaliphatic ketones from these precursors. The patent details the synthesis of ketones with either conjugated or non-conjugated double bonds in various positions within the cyclohexene ring. This versatility allows for the creation of a library of unsaturated alicyclic ketones with a range of olfactory properties.

Mechanistic Elucidation of Chemical Transformations Involving 3,6,6 Trimethylcyclohexa 2,4 Dien 1 One

Photochemical Reaction Mechanisms

The interaction of 3,6,6-trimethylcyclohexa-2,4-dien-1-one with light initiates a cascade of intricate molecular rearrangements. These photochemical reactions are characterized by their high degree of specificity and offer powerful tools for the synthesis of complex molecular architectures.

Investigation of Photolytically Induced Ring Cleavage to Ketenes

Upon absorption of ultraviolet light, this compound can undergo a photolytically induced ring cleavage to form a highly reactive ketene (B1206846) intermediate. This transformation is a key step in several photochemical rearrangements of 2,4-cyclohexadienones. The generally accepted mechanism involves the excitation of the dienone to a singlet or triplet excited state, followed by the cleavage of the carbon-carbon bond between the carbonyl group and the adjacent quaternary carbon. This process results in the formation of a diradical species which then rearranges to the corresponding ketene.

The formation of the ketene is a stereospecific process, meaning that the stereochemistry of the starting material influences the stereochemistry of the resulting product. This stereospecificity is a hallmark of many pericyclic reactions and highlights the concerted nature of the bond-breaking and bond-forming events.

Table 1: Intermediates in Photolytic Ring Cleavage

Starting MaterialIntermediate
This compoundTriplet Excited State
Triplet Excited StateDiradical Species
Diradical SpeciesUnsaturated Ketene

Mechanistic Studies of Symmetrical Coupling Reactions with Amines and Diamines

The photochemical reactions of dienones can be significantly influenced by the presence of nucleophiles, such as amines and diamines. Research on analogous 2,5-dienone systems has shown that the presence of amines can reroute the typical photorearrangement pathways, leading to the formation of novel products. sci-hub.se It is proposed that the excited state of the dienone, or a subsequent intermediate such as a zwitterion, can be intercepted by the amine.

In the case of this compound, a plausible mechanism for a symmetrical coupling reaction with a diamine would involve the initial photoexcitation of the dienone. The resulting electrophilic intermediate could then be attacked by one of the amino groups of the diamine. A second molecule of the photo-excited dienone could then react with the other amino group, leading to a symmetrical coupled product. The exact nature of the intermediates and the reaction conditions would be critical in determining the efficiency and selectivity of such a reaction.

Photoisomerization Processes: Dienone to Bicyclo[3.1.0]hexenone Rearrangements

One of the most well-studied photochemical reactions of 2,4-cyclohexadienones is their isomerization to bicyclo[3.1.0]hexenone derivatives, often referred to as a "Type A" rearrangement. This process is believed to proceed through the aforementioned ketene intermediate. rsc.org Following its formation via photolytic ring cleavage, the ketene can undergo a thermal, stereospecific cyclization to yield the bicyclo[3.1.0]hexenone product. rsc.org This product is sometimes referred to as a lumiketone. rsc.org

The rearrangement is a concerted process, and the stereochemistry of the final bicyclic product is dictated by the stereochemistry of the transient ketene intermediate. This transformation provides a powerful method for the synthesis of strained bicyclic systems with high stereocontrol.

Table 2: Key Steps in Dienone to Bicyclo[3.1.0]hexenone Rearrangement

StepDescription
1. PhotoexcitationAbsorption of UV light by the dienone.
2. Ring CleavageFormation of an unsaturated ketene intermediate.
3. Thermal CyclizationIntramolecular [2+2] cycloaddition of the ketene.
4. Product FormationFormation of the bicyclo[3.1.0]hexenone.

Stereochemical Control in Photolytic Ring-Opening Reactions

Stereochemical control is a paramount feature of the photolytic ring-opening reactions of cyclohexadienones. As demonstrated in studies with related 6-acetoxy-6-methylcyclohexa-2,4-dienones, the photochemical ring-opening to form derivatives of hepta-3,5-dienoic acid is a stereoselective process. rsc.org This stereoselectivity is a direct consequence of the concerted nature of the pericyclic reactions involved.

For this compound, the stereochemistry of the substituents on the ring would be expected to direct the stereochemical outcome of the ring-opening reaction. The specific stereoisomer of the starting material would lead to the formation of a specific stereoisomer of the resulting open-chain product. This level of control is highly valuable in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical.

Electrophilic and Oxidative Reaction Mechanisms

In addition to their rich photochemistry, dienones are also susceptible to attack by electrophiles. The conjugated π-system of the dienone moiety provides multiple sites for electrophilic addition, leading to a variety of potential products.

Electrophilic Addition Reactions to the Dienone Moiety

The conjugated diene system within this compound can undergo electrophilic addition reactions. The mechanism of such reactions is governed by the principles of kinetic and thermodynamic control. libretexts.org The initial step involves the attack of an electrophile (E+) on the π-system of the diene, leading to the formation of a resonance-stabilized allylic carbocation. libretexts.org

This carbocation has two major resonance contributors, with the positive charge delocalized over two carbon atoms. A nucleophile (Nu-) can then attack either of these electrophilic centers. Attack at the carbon adjacent to the initial site of electrophilic attack leads to the 1,2-addition product, which is often the kinetic product, formed faster at lower temperatures. libretexts.org Attack at the carbon at the other end of the conjugated system results in the 1,4-addition product, which is typically the more stable, thermodynamic product, favored at higher temperatures. libretexts.org

Table 3: Products of Electrophilic Addition to a Conjugated Dienone

Product TypeDescriptionFavored Conditions
1,2-Addition (Kinetic)Addition of the electrophile and nucleophile to adjacent carbons of the diene.Low Temperature
1,4-Addition (Thermodynamic)Addition of the electrophile and nucleophile to the terminal carbons of the diene system.High Temperature

The regioselectivity of the initial electrophilic attack is also a crucial factor, influenced by the electronic effects of the substituents on the dienone ring. The trimethyl substitution pattern of this compound will play a significant role in directing the incoming electrophile and influencing the stability of the resulting carbocation intermediates.

Baeyer–Villiger Oxidation and Related Peroxide Rearrangements of Cyclic Ketones

The Baeyer–Villiger oxidation is a well-established method for the conversion of ketones to esters, or in the case of cyclic ketones, to lactones. This reaction typically employs a peroxy acid or hydrogen peroxide as the oxidant. For an unsymmetrical ketone such as this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The generally accepted order of migratory aptitude is tertiary > secondary > phenyl > primary > methyl.

In the case of this compound, the carbonyl group is flanked by a quaternary carbon (C6) and a vinylic carbon (C2) which is part of a conjugated system. The migratory aptitude of vinylic groups in Baeyer-Villiger oxidations can be variable and is influenced by the specific reaction conditions and the substitution pattern of the alkene. However, the migration of the more substituted carbon is generally favored.

The proposed mechanism for the Baeyer–Villiger oxidation of this compound would proceed through the following steps:

Protonation of the carbonyl oxygen: The peroxy acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the peroxy acid: The peroxy acid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.

Rearrangement: In the rate-determining step, one of the adjacent carbon atoms migrates to the electron-deficient oxygen of the peroxide group, with the concurrent departure of a carboxylate anion.

Deprotonation: Finally, deprotonation of the resulting oxonium ion yields the lactone product.

Based on migratory aptitudes, two potential lactone products could be formed from the oxidation of this compound. Migration of the C6 quaternary carbon would lead to a seven-membered lactone (oxepan-2-one derivative). Conversely, migration of the C2 vinylic carbon would result in a different seven-membered lactone isomer. The predominant product would be determined by the relative migratory abilities of the quaternary alkyl versus the vinylic carbon center.

Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound

Migrating GroupProduct StructureProduct Name
C6 (Quaternary)(Structure of 4,4,7-trimethyl-oxepan-2,6-diene)4,4,7-Trimethyl-1,4,5,6-tetrahydrooxepin-2(3H)-one
C2 (Vinylic)(Structure of 3,7,7-trimethyl-oxepan-2,4-diene)3,7,7-Trimethyl-1,6,7,7a-tetrahydrooxepin-2(3H)-one

Note: The precise regiochemical outcome would need to be determined experimentally, as electronic and steric factors of the dienone system can influence the migratory aptitude.

Transition Metal-Catalyzed Reaction Mechanisms

Ruthenium-catalyzed deaminative coupling reactions typically involve the reaction of a primary amine with another functional group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with the extrusion of dinitrogen. While there is no specific information on the deaminative coupling of this compound, a hypothetical reaction could involve the in-situ formation of a diazo species from a primary amine, which then undergoes a ruthenium-catalyzed reaction with the dienone.

A plausible, though speculative, mechanistic pathway could involve:

Oxidative Addition: The ruthenium catalyst undergoes oxidative addition to a C-H or C-N bond.

Coordination: The dienone substrate coordinates to the ruthenium center.

Migratory Insertion: A migratory insertion step could occur, forming a new C-C bond.

Reductive Elimination: Reductive elimination would then regenerate the ruthenium catalyst and yield the coupled product.

Given the conjugated system in this compound, various reaction pathways, such as [4+2] or [2+2] cycloadditions, could also be envisioned under ruthenium catalysis.

Intramolecular carbon migrations, or rearrangements, in cyclic ketones can be promoted by various stimuli, including heat, light (photochemical rearrangement), or acid/base catalysis. For this compound, photochemical rearrangements are a known class of reactions for similar cyclohexadienone systems.

A common photochemical rearrangement for cyclohexadienones is the lumi-ketone rearrangement . While the specifics for this compound would require experimental verification, the general mechanism involves:

n-π* Excitation: Absorption of UV light promotes an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group.

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

Rearrangement: The excited state can then undergo a variety of rearrangements. For cyclohexadienones, this often involves a tum.denih.gov-acyl shift or a tum.dedoi.org-bridging process to form a bicyclic photoproduct.

For this compound, a plausible photochemical rearrangement could lead to the formation of a bicyclo[3.1.0]hexenone derivative. The exact stereochemistry and structure of the product would depend on the specific excited state involved and the reaction conditions.

Table 2: Potential Photochemical Rearrangement Product of this compound

ReactantReaction TypePotential Product StructureProduct Name
This compoundPhotochemical Rearrangement(Structure of 1,5,6-trimethylbicyclo[3.1.0]hex-3-en-2-one)1,5,6-Trimethylbicyclo[3.1.0]hex-3-en-2-one

Note: This represents a plausible outcome based on known rearrangements of similar cyclohexadienones and would require experimental confirmation.

Role of 3,6,6 Trimethylcyclohexa 2,4 Dien 1 One As a Versatile Synthetic Intermediate

Strategic Building Block in Organic Synthesis

The trimethylcyclohexadienone skeleton serves as a foundational scaffold for constructing intricate molecular designs. Its inherent reactivity can be precisely controlled to build larger, more functionalized molecules.

While direct, large-scale application of 3,6,6-trimethylcyclohexa-2,4-dien-1-one as a named precursor in specific pharmaceutical or agrochemical synthesis pathways is not extensively documented, the utility of the core trimethylcyclohexane ring system is well-established. Structurally related compounds, such as ionones, serve as starting materials for the synthesis of carotenoids like zeaxanthin (B1683548) and β-cryptoxanthin. google.com These carotenoids are significant for their roles in human health. Similarly, derivatives of the trimethylcyclohexenyl moiety are utilized as intermediates in the synthesis of steroids. jigspharma.com

Furthermore, chlorinated derivatives of cyclohexa-2,5-dienone have been investigated for their potential as insecticides, highlighting the applicability of this chemical class in agrochemical research. mdpi.com The inherent chemical functionalities of the trimethylcyclohexadienone structure provide a basis for developing complex molecules that could be of interest in these fields.

The most prominent role of this compound and its related isomers is as a key intermediate in the synthesis of globally significant flavor and fragrance compounds, particularly ionones and damascones. mdpi.com These compounds are prized for their characteristic floral, fruity, and woody scents and are indispensable in perfumery and food flavoring.

The synthesis of ionones, which possess a characteristic violet fragrance, often begins with the cyclization of pseudoionone (B86502) in an acidic environment. perfumerflavorist.com This process yields a mixture of α-ionone and β-ionone, isomers that differ in the position of the double bond within the trimethylcyclohexenyl ring. perfumerflavorist.comnih.gov These ionones are foundational to many floral scents.

Similarly, β-damascone, a key component of rose essence with a powerful floral and tobacco-like odor, can be synthesized from precursors containing the trimethylcyclohexenone (B6354539) structure. arkat-usa.org Various synthetic strategies, often involving chemical rearrangements, have been developed to produce β-damascone efficiently from different cyclohexanone (B45756) derivatives. arkat-usa.org The closely related compound, dehydro-beta-ionone, is also a recognized sesquiterpenoid found in nature. nih.gov

The following table summarizes the relationship between key trimethylcyclohexadienone-related precursors and the resulting fragrance and flavor compounds.

Precursor/Intermediate StructureResulting Flavor/Fragrance CompoundCommon Scent/Flavor Profile
Pseudoiononeα-Ionone, β-IononeViolet, Woody, Floral
2,6,6-Trimethylcyclohex-2-en-1-one derivativesβ-DamasconeRose, Floral, Tobacco
2,6,6-trimethyl-1-alkoxycarbonyl-2,4-cyclohexadienesUnsaturated Alicyclic KetonesVarious Perfuming and Flavoring Notes
3,4-Dehydro-β-ionone(3R)-3-hydroxy-β-iononePrecursor for Carotenoids

This table illustrates how the core trimethylcyclohexane structure is a fundamental building block for several high-value aroma chemicals.

Functionalization for Chemical Biology Applications

Scientific literature does not currently provide specific evidence for the application of this compound or its direct derivatives in the fields of peptide labeling or the design of molecular probes. Research in these areas typically employs well-established classes of molecules with specific photophysical or reactive properties not inherent to the trimethylcyclohexadienone structure.

There are no available research findings that describe the use of this compound as a reagent or scaffold for the selective labeling of peptides or amino acids. Methodologies in this field predominantly rely on fluorophores and quenchers like coumarins, fluoresceins, and dabcyl for detection and analysis. lubio.chnih.gov

The application of this compound in the design of molecular probes or measuring rods has not been reported. The development of such tools for biological imaging and measurement typically involves specialized fluorescent reagents, such as those from the Alexa Fluor or SYTOX product lines, which are engineered for high quantum yield and photostability. thermofisher.com

Q & A

Q. How can researchers ensure compliance with chemical safety regulations when working with this compound?

  • Methodology :
  • SDS Alignment : Adhere to protocols in GB/T 16483 and GB/T 17519 for hazard communication .
  • Waste Management : Neutralize acidic byproducts before disposal and document procedures per local regulations .

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